甲基 4-(4-羟基苯基)-2-氧代-6-(对甲苯磺基甲基)-1,2,3,4-四氢嘧啶-5-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

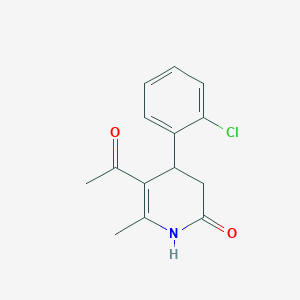

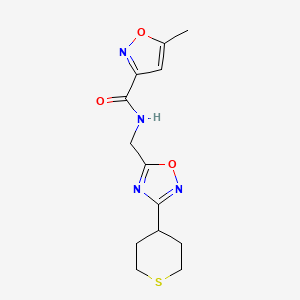

The compound of interest, Methyl 4-(4-hydroxyphenyl)-2-oxo-6-(tosylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is a derivative of the tetrahydropyrimidine class. These compounds are known for their diverse pharmacological activities and are often synthesized via the Biginelli reaction, a multicomponent chemical reaction that typically involves a β-dicarbonyl compound, an aldehyde, and urea or thiourea .

Synthesis Analysis

The synthesis of tetrahydropyrimidine derivatives is commonly achieved through the Biginelli reaction, which can be catalyzed by various reagents and under different conditions, such as microwave irradiation or solvent-free conditions . For instance, the synthesis of Methyl 6-Methyl-4-(4-iodophenyl)-1,2,3,4-tetrahydro-2-thioxo-5-pyrimidinecarboxylate was promoted by microwave irradiation in the presence of iodine, which suggests that similar conditions could be applied to synthesize the compound of interest . Additionally, the use of catalysts like SiCl4 has been reported to yield good results for related compounds .

Molecular Structure Analysis

The molecular structure of tetrahydropyrimidine derivatives is characterized by a six-membered ring with various substituents that influence the compound's properties and reactivity. For example, the dihedral angles between the planes of substituent groups and the tetrahydropyrimidine ring can affect the overall molecular conformation, as observed in Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate . Crystallographic studies of similar compounds have revealed details about their asymmetric units and hydrogen-bonding interactions, which are crucial for understanding the compound's stability and potential interactions with biological targets .

Chemical Reactions Analysis

Tetrahydropyrimidine derivatives can undergo various chemical reactions, including ring expansion and nucleophilic substitution, depending on the reaction conditions and the nature of the reactants . The basicity and nucleophilicity of the reaction media play a significant role in determining the reaction pathway . These reactions can lead to the formation of different products, which can be confirmed by various analytical techniques.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyrimidine derivatives, such as their thermodynamic properties, have been studied using techniques like bomb calorimetry, differential scanning calorimetry (DSC), hot stage microscopy (HSM), and thermogravimetric analysis (TGA) . These studies provide insights into the enthalpies of combustion, formation, fusion, vaporization, and sublimation, which are important for understanding the stability and reactivity of the compounds . The solubility of these compounds in various solvents and the corresponding enthalpy and entropy of dissolution have also been investigated, revealing the influence of solvent on the solubility and mixing properties .

科学研究应用

合成和化学性质

- 与甲基4-(4-羟基苯基)-2-氧代-6-(对甲苯甲基)-1,2,3,4-四氢嘧啶-5-羧酸酯相关的衍生物的合成通常涉及产生具有潜在抗菌性能的新化合物的反应。一项研究展示了一系列1,2,3,4-四氢-2-(羟亚胺基)-6-甲基/1,6-二甲基-4-苯基嘧啶-5-羧酸衍生物的制备,突出了出色的产率、短反应时间和无副反应,具有显著至中等抗菌和有前景的抗真菌活性 (Shastri & Post, 2019)。

- 另一种讨论的方法是合成Biginelli化合物,其中α-对甲苯基取代的苯基氨基甲酸酯与β-氧代酯的烯醇酸盐反应,随后进行氨处理和脱水,展示了一种创造这类衍生物的新方法 (Shutalev & Kurochkin, 2005)。

与生物分子的相互作用

- 关于乙基-4-(4-羟基苯基)-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸酯衍生物与牛血清白蛋白(BSA)结合相互作用的比较研究揭示了药物-蛋白质相互作用的见解,显示结合亲和力随温度和浓度增加而增加。这种相互作用导致BSA的二级结构发生变化,暗示了对药物传递和功效的影响 (Pisudde et al., 2018)。

抗菌和抗糖尿病活性

- 对替代二氢嘧啶类似物的研究,包括类似于所讨论的化合物,已经显示出在链脲霉素诱导的糖尿病大鼠模型中具有显著的抗高血糖活性。这表明这些化合物在管理糖尿病方面具有潜在的治疗应用,突出了结构变化对药理活性的重要性 (Bairagi et al., 2020)。

环境和绿色化学应用

- 使用离子液体促进新型衍生物的合成表明了朝着环保友好的化学过程迈进。这种方法不仅有助于快速和便捷的合成,还有助于开发具有抗菌性能的化合物,展示了这些衍生物在绿色化学中的更广泛适用性 (Tiwari et al., 2018)。

作用机制

未来方向

The future research directions for this compound would depend on its intended use. If it’s a potential drug, further studies could focus on its biological activity, toxicity, and pharmacokinetics. If it’s a potential material for industrial applications, research could focus on its stability, reactivity, and other relevant properties .

属性

IUPAC Name |

methyl 4-(4-hydroxyphenyl)-6-[(4-methylphenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O6S/c1-12-3-9-15(10-4-12)29(26,27)11-16-17(19(24)28-2)18(22-20(25)21-16)13-5-7-14(23)8-6-13/h3-10,18,23H,11H2,1-2H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPAYQHMWXSARU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC=C(C=C3)O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(4-hydroxyphenyl)-2-oxo-6-(tosylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![16-{[3-(Morpholin-4-yl)propyl]amino}-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B2500016.png)

![2-({2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfinyl)acetic acid](/img/structure/B2500025.png)

![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-ethyl-7-hydroxychromen-2-one](/img/structure/B2500026.png)

![(2Z)-2-[(3-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2500029.png)

![2,2-dichloro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide](/img/structure/B2500030.png)

![3-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide](/img/structure/B2500031.png)

![2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol](/img/structure/B2500035.png)

![2-(2',5'-Dioxospiro[chromane-4,4'-imidazolidin]-1'-yl)acetic acid](/img/structure/B2500037.png)